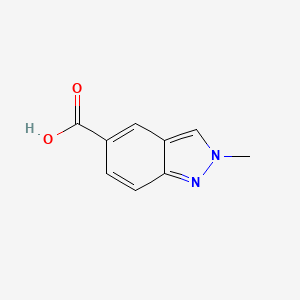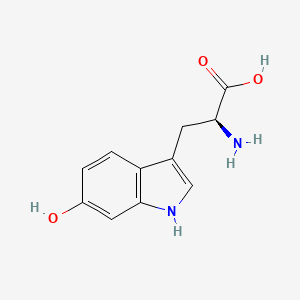
6-Hydroxytryptophan
Descripción general
Descripción
6-Hydroxytryptophan is a compound with the molecular formula C11H12N2O3 . It is a derivative of tryptophan, an essential amino acid . The compound is not commonly found in foods, but can be synthesized in the body or in the lab .
Synthesis Analysis
The synthesis of this compound involves a class of tryptophan hydroxylases that are involved in various bacterial metabolic pathways. These enzymes utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety .Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring attached to a 2-amino-3-hydroxypropanoic acid. The average mass of the molecule is 220.225 Da and the monoisotopic mass is 220.084793 Da .Chemical Reactions Analysis
This compound is involved in various bacterial metabolic pathways. The enzymes responsible for its synthesis utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 262.26 g/mol, an XLogP3 of 0.7, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 4 .Aplicaciones Científicas De Investigación
Protein-Protein Interactions and Folding Transitions : 5-Hydroxytryptophan is used as a probe to study protein interactions and conformational changes in complex systems, providing insights into the dynamics of protein folding and structure (Corrêa & Farah, 2005).
Neurotransmitter Release : Research indicates that 5-HTP enhances the release of dopamine and serotonin in the rat corpus striatum, suggesting its role in neurotransmitter dynamics (Ng, Chase, Colburn, & Kopin, 1972).
Microbial Synthesis for Medical Applications : Engineering of bacterial phenylalanine 4-hydroxylase has been studied for the efficient microbial production of 5-HTP, which is clinically effective against depression, insomnia, obesity, and chronic headaches (Lin, Sun, Yuan, & Yan, 2014).
Biotechnological Advances in 5-HTP Production : Advances in the microbial synthesis of 5-HTP have been made, enhancing its production and yield through directed enzyme evolution and substrate supply pathways (Liu, Zhang, & Ai, 2021).
Melatonin Synthesis in Gastrointestinal Tract : Studies show that 5-HTP perfusion in the GI tract of sheep significantly increases melatonin production, indicating its role in melatonin synthesis and possibly affecting circulatory melatonin levels (Pan et al., 2021).
Inflammation and Analgesia : 5-HTP has demonstrated potential in treating inflammatory diseases and as an analgesic, affecting the expression of inflammatory mediators in cell studies (Chae et al., 2009).
Clinical Applications in Obesity and Eating Disorders : Oral administration of 5-HTP has been found to cause anorexia, decreased food intake, and weight loss in obese subjects, suggesting its potential in treating obesity and related eating disorders (Cangiano et al., 1992).
Serotonin Biosynthesis Inhibition : Studies on 6-halotryptophans have shown their capability to inhibit tryptophan hydroxylase in vivo, affecting serotonin and 5-hydroxyindoleacetic acid levels in brain and other tissues (Peters, 1971).
Mecanismo De Acción
Target of Action
6-Hydroxytryptophan (6-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary targets of 6-HTP are the 5-Hydroxytryptamine Receptors Subtype 3 (5-HT3R), which are pentameric ligand-gated ion channels involved in neuronal signaling .
Mode of Action
6-HTP interacts with its targets, the 5-HT3Rs, through a process of ion permeation, ligand binding, and allosteric coupling . When administered orally in rats, 5-HI, a metabolite of 5-HTP, significantly accelerates the total gut transit time (TGTT). This acceleration of gut contractility is achieved via activation of L-type calcium channels located on the colonic smooth muscle cells .
Biochemical Pathways
6-HTP is involved in the tryptophan metabolic pathways, primarily the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
The pharmacokinetics of 6-HTP involve rapid absorption and elimination, which can cause rapid onset of adverse events and fluctuating exposure . The rapid pharmacokinetics of 6-htp with a half-life of 2 h in humans make it impractical as a drug .
Result of Action
The administration of 6-HTP has been shown to have positive clinical effects on various neuropsychiatric disorders, especially depression . It increases serotonin levels in the brain and gastrointestinal tract, which can alleviate symptoms of depression and other disorders .
Action Environment
The action of 6-HTP can be influenced by environmental factors such as diet and gut microbiota. For example, a wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-HTP to 5-HI via the tryptophanase (TnaA) enzyme . Additionally, acute stress may result in an increase in brain Trp availability, likely due to sympathetic activation .
Análisis Bioquímico
Biochemical Properties
6-Hydroxytryptophan participates in biochemical reactions primarily through the kynurenine and 5-hydroxytryptamine pathways . It interacts with enzymes such as tryptophan hydroxylase, which is a rate-limiting enzyme in the production of serotonin . The interaction between this compound and these enzymes is critical for the regulation of various physiological functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of serotonin, a neurotransmitter that transmits signals in the brain .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its conversion to serotonin. This process begins with the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to form serotonin . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been observed that this compound has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, elevated dietary tryptophan has been shown to have a suppressive effect on aggressive behavior in vertebrates .
Metabolic Pathways
This compound is involved in the kynurenine and 5-hydroxytryptamine pathways . It interacts with enzymes such as tryptophan hydroxylase in these pathways . These interactions can affect metabolic flux or metabolite levels .
Subcellular Localization
It is possible that there may be targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXANGIZFHQQBCC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678820 | |
| Record name | 6-Hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13567-14-1 | |
| Record name | 6-Hydroxy-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXY-L-TRYPTOPHAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the natural role of 6-hydroxytryptophan in Aspergillus nidulans?
A1: In the fungus Aspergillus nidulans, this compound serves as the natural substrate for a developmentally controlled phenol oxidase encoded by the ivoB gene. [, , , ] This enzyme is involved in the pigmentation of conidiophores, the structures that bear asexual spores. [, ] Mutants lacking the ivoB gene accumulate this compound and exhibit reduced pigmentation. [, , ]
Q2: How does the phenol oxidase from Aspergillus nidulans interact with this compound?
A2: While the exact mechanism of interaction remains unclear, the phenol oxidase utilizes this compound as its primary substrate, converting it into a yet uncharacterized pigment precursor. [, , , ] This enzyme, containing zinc and copper ions, displays high specificity for this compound, showing no activity towards tyrosine, 3,4-dihydroxyphenylalanine, or o-methoxyphenol. [, , ] Interestingly, high ammonium ion concentrations enhance the enzyme's activity. [, , ]
Q3: Beyond Aspergillus nidulans, is this compound found in other organisms?
A3: Yes, this compound has also been isolated from the fruiting body of the fungus Lyophyllum decastes. [] In this context, it acts as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin formation. []
Q4: Can this compound be chemically synthesized?
A4: Yes, 6-hydroxy-L-tryptophan and 6-hydroxy-D-tryptophan can be chemically synthesized from L-tryptophan and D-tryptophan, respectively, through a Fenton reaction. []
Q5: Is there evidence that this compound can be generated enzymatically?
A5: Research has shown that a specific myoglobin mutant (F43W/H64D/V68I) can catalyze the hydroxylation of tryptophan to form this compound. [] This reaction, requiring hydrogen peroxide, highlights the potential for enzymatic synthesis of this compound. []
Q6: Are there analytical techniques to identify and characterize this compound?
A6: Various methods have been employed to identify and characterize this compound. These include:
- Spectroscopic analyses: UV spectroscopy reveals the presence of the 6-hydroxyindole group, particularly after desulfurization of α-Amanitin. [] Mass spectrometry provides molecular weight information, with a characteristic peak at m/z 161 for the indole-3-carboxylic acid derivative. [] Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure and confirm the presence of specific functional groups. []
- Chromatographic techniques: Thin-layer chromatography (TLC) using specific solvent systems helps separate and visualize this compound. [] High-performance liquid chromatography (HPLC) enables further purification and analysis. [] Derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leuciamide aids in separating and identifying enantiomers. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


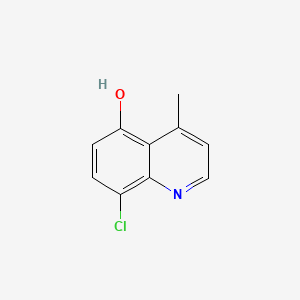
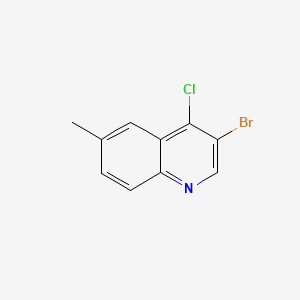
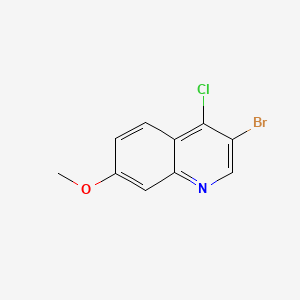

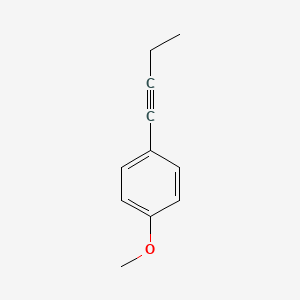

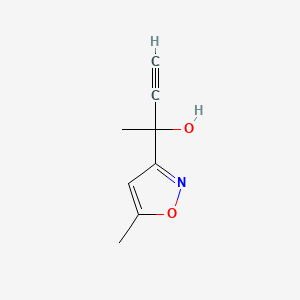
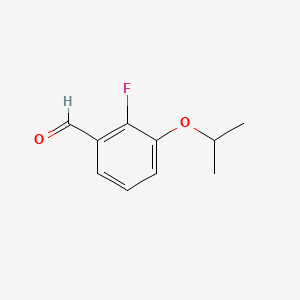
![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

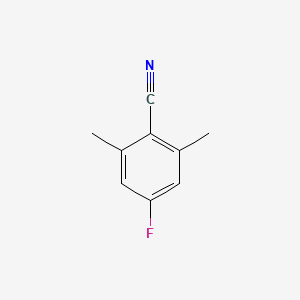
![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)
![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)
